![molecular formula C18H25NO3 B602348 16,17-Dehydro Capsaicin CAS No. 509101-57-9](/img/structure/B602348.png)
16,17-Dehydro Capsaicin
Description
16,17-Dehydro Capsaicin is a dehydrogenated metabolite of Capsaicin . It is also known by the IUPAC name (6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide . The molecular formula is C18H25NO3 and the molecular weight is 303.4 .
Molecular Structure Analysis
The molecular structure of 16,17-Dehydro Capsaicin consists of 18 carbon atoms, 25 hydrogen atoms, and 3 oxygen atoms . The density is predicted to be 1.054±0.06 g/cm3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 16,17-Dehydro Capsaicin include a predicted density of 1.054±0.06 g/cm3 . The boiling point is predicted to be 527.1±50.0 °C . It is slightly soluble in chloroform, ethanol, and methanol .Scientific Research Applications
Pain Relief
Capsaicin has been widely studied for its role in pain relief. It’s particularly effective for neuropathic pain . The compound works by binding to a receptor called the Transient receptor potential vanilloid subtype 1 (TRPV1), which is involved in pain sensation .
Anti-Inflammatory Properties
Capsaicin has shown potential as an anti-inflammatory agent. It can improve antioxidant status and reduce inflammation, which could have broad implications for various inflammatory diseases .
Weight Management
Research has suggested that capsaicin may help with weight management by inducing thermogenesis (heat production) and reducing white adipose tissue . It may also reduce food intake .
Gut Health
Capsaicin may have beneficial effects on the gut microbiota . It’s been suggested that it can improve intestinal dysbiosis, a condition where the gut bacteria are out of balance .
Diabetes Management
Capsaicin may play a role in managing diabetes. It’s been suggested that it can help control non-communicable diseases such as diabetes .
Obesity Treatment
Capsaicin could potentially be used in the treatment of obesity. As mentioned earlier, it can induce thermogenesis and reduce white adipose tissue, which could help in weight loss .
properties
IUPAC Name |
(6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRKKJMETWUBA-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747441 | |
Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16,17-Dehydro Capsaicin | |
CAS RN |
509101-57-9 | |
Record name | (6E)-N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6,8-nonadienamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509101579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6E)-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6,8-NONADIENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV3X8VC5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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